metazachlor ESA
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[2,6-dimethyl-N-(pyrazol-1-ylmethyl)anilino]-2-oxoethanesulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4S/c1-11-5-3-6-12(2)14(11)17(10-16-8-4-7-15-16)13(18)9-22(19,20)21/h3-8H,9-10H2,1-2H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPVCSECPEVHQOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N(CN2C=CC=N2)C(=O)CS(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40891454 | |
| Record name | Metazachlor ESA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40891454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
172960-62-2 | |
| Record name | Metazachlor ESA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40891454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Environmental Occurrence and Distribution of Metazachlor Esa
Detection Frequencies and Concentration Ranges of Metazachlor (B166288) ESA in Environmental Compartments
Metazachlor ESA is ubiquitously found in aquatic environments across Europe, often at higher detection frequencies and concentrations than the parent compound, metazachlor. nih.govd-nb.info Studies have shown its widespread presence in groundwater, surface water, and drinking water.
In a broad European study, this compound was detected in 21% of groundwater samples analyzed. nerc.ac.uk A nationwide analysis of German groundwater found that this compound is among the herbicides and their metabolites that most frequently exceed the concentration threshold of 0.1 μg/L. nih.gov In France, a national survey quantified this compound in more than 10% of both raw and treated drinking water samples. anses.frnih.gov Similarly, in headwater streams in North-Eastern France, this compound was present in 100% of the samples collected over a 10-month period. endsdhi.com
Concentrations of this compound vary significantly depending on the environmental compartment, location, and time of sampling. In a study in the North German Lowland, maximum concentrations reached as high as 20 μg/L in shallow groundwater and 0.7 μg/L in private drinking water wells. nih.gov Research in the Czech Republic recorded concentrations in drainage water at a ploughed site ranging from 252 to 10,400 ng/L (10.4 µg/L). iwaponline.com
Interactive Table: Detection Frequencies of this compound in Various Water Sources This table summarizes the detection frequencies of this compound as reported in different environmental studies.
| Water Source | Location | Detection Frequency (%) | Source(s) |
|---|---|---|---|
| Groundwater | Europe | 21 | nerc.ac.uk |
| Raw & Drinking Water | France | >10 | anses.frnih.gov |
| Headwater Streams | France | 100 | endsdhi.com |
| Drainage/Stream Water | Germany | 89-100 | nih.gov |
| Groundwater | Germany | 51-100 | nih.gov |
Spatial and Temporal Patterns of this compound Distribution
The distribution of this compound shows distinct spatial and temporal variations, largely influenced by agricultural practices, hydrogeological conditions, and weather patterns.
Spatial Distribution: this compound is widely detected in agricultural catchments across various European countries, including Germany, France, and the Czech Republic. anses.frnih.goviwaponline.com In Germany, monitoring has revealed its presence in all aquifer types, though higher concentrations are most frequently found in agricultural areas and at shallow screen depths in porous aquifers. nih.gov A study in Denmark found this compound only in the Jutland region. au.dk In France, a noticeably higher relative abundance of this compound compared to its counterpart, metazachlor oxanilic acid (OA), is observed in groundwater, which is attributed to its greater mobility in soil. anses.fr
Temporal Distribution: The concentration of this compound in the environment fluctuates over time. Peak concentrations in surface waters are often observed in June and July. researchgate.net Its presence can be long-lasting, with detections occurring a year or more after the application of the parent herbicide. nih.gov Short-term peaks in streams are often associated with rainfall events that occur after the application of metazachlor. nih.gov For instance, a study in a German retention pond observed high concentration pulses of up to 22.5 μg/L following application and transient flow conditions. nih.gov In contrast, a study of Saxon waters saw the highest concentrations in March, which then decreased by November. nih.govresearchgate.net Interestingly, one German study noted that the yearly frequency of exceeding concentration thresholds for this compound did not show a direct temporal correlation with the national sales data of the parent compound in subsequent years. nih.gov
Occurrence of this compound in Aquatic Environments
This compound's high water solubility and persistence make it a common contaminant in aquatic systems. It is frequently detected in surface waters, groundwater, and, consequently, in drinking water sources.
This compound is one of the most frequently detected pesticide metabolites in European surface waters. Studies in German streams and drainage systems have reported detection frequencies between 89% and 100%. nih.gov In small streams in Saxony, Germany, this compound was detected at all sampling sites, with time-weighted average concentrations ranging from 1,000 to 1,500 ng/L. nih.govresearchgate.net Another study in the same region found concentrations up to 150 ng/L. nih.gov
High concentrations are often linked to rainfall events that transport the metabolite from agricultural fields into adjacent water bodies. nih.gov In an agricultural retention pond in Germany, transient conditions led to concentration pulses of this compound up to 22.5 μg/L. nih.gov In French Mediterranean coastal lagoons, this compound was detected at concentrations up to 3.5 ng/L. ifremer.fr
Groundwater is particularly vulnerable to contamination by mobile and persistent compounds like this compound. nih.gov Its detection is common in groundwater across Europe. A study encompassing multiple EU member states found this compound in 21% of groundwater samples. nerc.ac.uk In a small agricultural catchment in the North German Lowland, detection frequencies in shallow groundwater were between 51% and 100%, with a maximum concentration of 20 μg/L. nih.gov
Studies in the Czech Republic have also highlighted its presence. In periods of low water discharge, this compound was consistently detected in drainage water, which directly influences groundwater, with concentrations reaching up to 10,400 ng/L at a ploughed site and 3,690 ng/L at a grassed site. iwaponline.com In the Hranice Karst system, this compound was also repeatedly detected in karst hypogenic waters, indicating its potential to penetrate complex geological formations. doaj.orgfrontiersin.org
The presence of this compound in ground and surface water leads to its detection in drinking water sources. In a study of private wells in a German agricultural landscape, this compound was found at a maximum concentration of 0.7 μg L−1. nih.gov A comprehensive French study detected this compound in over 10% of drinking water samples. anses.frnih.gov European Commission data compiled from member states indicates that this compound has been found at levels above the drinking water standard of 0.1 µg/L. europa.eu In the Czech Republic, it is among the most commonly found pesticide metabolites in surveys of water supply systems. nih.gov
Interactive Table: Concentration Ranges of this compound in Aquatic Environments This table provides an overview of the reported concentration ranges of this compound in different aquatic systems.
| Aquatic System | Location | Concentration Range | Source(s) |
|---|---|---|---|
| Surface Water (General) | Europe | Can exceed 10 µg/L | |
| Retention Pond | Germany | Up to 22.5 µg/L | nih.gov |
| Small Streams | Germany | Up to 150 ng/L | nih.gov |
| Small Streams (TWA*) | Germany | 1,000 - 1,500 ng/L | researchgate.net |
| Coastal Lagoons | France | Up to 3.5 ng/L | ifremer.fr |
| Shallow Groundwater | Germany | Up to 20 µg/L | nih.gov |
| Drainage Water | Czech Republic | 136 - 10,400 ng/L | iwaponline.com |
| Karst Hypogenic Water | Czech Republic | 5.4 - 378 ng/L | frontiersin.org |
| Private Drinking Water | Germany | Up to 0.7 µg/L | nih.gov |
| Drinking Water | Europe | Found above 0.1 µg/L | europa.eu |
TWA = Time-Weighted Average
Distribution of this compound in Terrestrial Matrices
While the majority of monitoring focuses on aquatic environments, the initial formation and transport of this compound occur in terrestrial systems. Metazachlor is transformed in soil to its ESA and oxanilic acid (OA) metabolites. researchgate.net The half-life of this compound in soil has been estimated at 60 days, contributing to its potential for leaching. researchgate.net
A soil metabolism study showed that a maximum of 21.6% of the applied parent compound was transformed into this compound after 181 days under aerobic conditions. bund.de Research has also indicated that at concentrations greater than 1 µg/g in soil, this compound can reduce microbial biomass and enzymatic activity.
Compound Names Table
| Abbreviation / Common Name | Full Chemical Name |
| This compound | 2-[(2,6-dimethylphenyl)(1H-pyrazol-1-yl)acetyl]aminoethanesulfonic acid |
| Metazachlor | 2-chloro-N-(2,6-dimethylphenyl)-N-(1H-pyrazol-1-ylmethyl)acetamide |
| Metazachlor OA | 2-[[(2,6-dimethylphenyl)-(1H-pyrazol-1-yl)acetyl]amino]-2-oxoacetic acid |
| Acetochlor (B104951) ESA | 2-[(2-ethyl-6-methylphenyl)(ethoxymethyl)amino]-2-oxoethanesulfonic acid |
| Alachlor ESA | 2-[(2,6-diethylphenyl)(methoxymethyl)amino]-2-oxoethanesulfonic acid |
| Metolachlor (B1676510) ESA | 2-[(2-ethyl-6-methylphenyl)(2-methoxy-1-methylethyl)amino]-2-oxoethanesulfonic acid |
| Metolachlor OA | 2-[[(2-ethyl-6-methylphenyl)(2-methoxy-1-methylethyl)amino]-2-oxoacetic acid |
| Flufenacet ESA | 2-[[4-fluorophenyl(1-methylethyl)amino]acetyl]aminoethanesulfonic acid |
| Dimethachlor CGA 369873 | N-(2-Methoxyacetyl)-N-(2,6-dimethylphenyl)-DL-alanin |
| Chlorothalonil R471811 | 2,4,5-trichloro-3-cyanobenzamide |
| Desphenyl-chloridazon | 5-amino-4-chloro-2-phenyl-3(2H)-pyridazinone |
Soil Systems
This compound is frequently detected in soil environments following the application of its parent compound, the herbicide metazachlor. The parent compound, metazachlor, has a reported half-life in soil ranging from 5 to 30 days, degrading into its primary metabolites, including this compound and metazachlor oxanilic acid (OA). nih.gov These transformation products are generally more mobile and less readily adsorbed to soil particles compared to metazachlor. nih.gov
The mobility of this compound in soil is a significant factor in its environmental distribution. Studies have shown that pesticide metabolites like this compound are primarily leached and transported through baseflow and shallow interflow within the soil profile. iwaponline.com This mobility gives it a high potential to contaminate groundwater, a characteristic highlighted by its Groundwater Ubiquity Score (GUS) of 6.18, which indicates a high leaching potential. frontiersin.org The persistence and mobility of metazachlor and its transformation products often lead to their detection in drainage water from agricultural fields. nih.govresearchgate.net
Research monitoring agrochemical leaching has tracked the concentration of this compound in soil water. One study investigating innovative agricultural production systems recorded the temporal evolution of this compound concentrations at a depth of 120 cm, providing insight into its movement through the soil profile over time. uliege.be
Table 1: Temporal Evolution of this compound Concentration in Soil Solution (120 cm depth) (2021-2023)
| Plot ID | Production System | 2021 (µg/L) | 2022 (µg/L) | 2023 (µg/L) |
|---|---|---|---|---|
| Plot 1 | System 1 (Animals out of soil, with herbicides) | Data not available | ~0.1-0.2 | ~0.1-0.3 |
| Plot 2 | System 1 (Animals out of soil, with herbicides) | Data not available | ~0.1-0.2 | ~0.1-0.3 |
| Plot 3 | System 2 (Mixed crop-livestock, no tillage) | Data not available | ~0.05-0.15 | ~0.05-0.2 |
| Plot 4 | System 2 (Mixed crop-livestock, no tillage) | Data not available | ~0.05-0.15 | ~0.05-0.2 |
| Plot 5 | System 3 (Organic farming) | Data not available | <0.05 | <0.05 |
| Plot 6 | System 3 (Organic farming) | Data not available | <0.05 | <0.05 |
| Plot 7 | System 4 (Conventional tillage) | Data not available | ~0.1-0.3 | ~0.1-0.4 |
| Plot 8 | System 4 (Conventional tillage) | Data not available | ~0.1-0.3 | ~0.1-0.4 |
Source: Adapted from data presented in a study on the temporal evolution of soil structure and agrochemical leaching. uliege.be Note: The values are approximate readings from a graph.
The occurrence of the parent compound, metazachlor, has been confirmed in numerous soil monitoring studies. For example, a 2023 study in Vojvodina Province, Serbia, detected metazachlor in 50–90% of agricultural soil samples. mdpi.com The presence of the parent compound is a direct precursor to the formation and subsequent occurrence of this compound in the soil environment.
Sediment Matrices
The occurrence of this compound in sediment matrices is variable and appears to be influenced by local hydrology and the specific characteristics of the water body. While the parent compound, metazachlor, is often detected in soils and surface waters, its presence and that of its metabolites in sediment is not always consistent. peerj.com
Some studies have reported the detection of this compound in sediments. copernicus.orgcopernicus.orgtheses.fr However, other research indicates that this compound may be more prevalent in the water column than in the underlying sediments. In a study of pond environments, the highest concentrations of metazachlor transformation products were found in the surface water, with levels in the sediment being below the limit of quantification. york.ac.uk This suggests that the high polarity and water solubility of this compound may lead to it remaining preferentially in the aqueous phase rather than partitioning to sediment.
Further research on small lentic water bodies supports this observation. One study found that the concentration of the parent metazachlor in suspended sediment particles was approximately three and five times lower than the concentrations of this compound and metazachlor-OXA, respectively, in the water. anses.fr This highlights the significant presence of the transformation products in the water system, even when associated with particulate matter.
Table 2: Summary of this compound Findings in Sediment Matrices from Various Studies
| Study Location/Type | Matrix | Finding | Concentration | Reference |
|---|---|---|---|---|
| Puck Bay | Coastal Sediment | Not Detected | N/A | peerj.com |
| Small Lentic Waterbody | Sediment | Detected | Not Quantified | copernicus.orgcopernicus.org |
| Pond | Sediment | Not Detected | < LOQ* | york.ac.uk |
| Small Lentic Waterbody | Suspended Sediment | Detected | Concentration of parent metazachlor was 3x lower than this compound in water | anses.fr |
| Freshwater | Sediment | Predicted Value** | 7.53 mg/kg | hpc-standards.com |
LOQ: Limit of Quantification Note: This value is from a Safety Data Sheet and may represent a predicted environmental concentration or a guideline value rather than a measured concentration from a specific field study.
Table 3: Compound Names Mentioned in the Article
| Compound Name | Abbreviation |
|---|---|
| Metazachlor | - |
| Metazachlor ethanesulfonic acid | This compound |
| Metazachlor oxanilic acid | Metazachlor OA, Metazachlor-OXA |
| Atrazine (B1667683) | - |
| Atrazine-2-hydroxy | - |
| Atrazine-desethyl-2-hydroxy | - |
| Imidacloprid | - |
| Prosulfocarb | - |
| Terbuthylazine-2-hydroxy | - |
| Boscalid | - |
| MCPA (2-methyl-4-chlorophenoxyacetic acid) | - |
| Omethoate | - |
| Tebuconazole | - |
| Terbutryn | - |
| Thiamethoxam | - |
Environmental Fate and Transport Processes of Metazachlor Esa
Sorption and Desorption Dynamics of Metazachlor (B166288) ESA in Environmental Media
The interaction of metazachlor ESA with soil and sediment particles, known as sorption and desorption, is a key process controlling its mobility and bioavailability. Research indicates that this compound, being an anionic and polar compound, generally exhibits weak adsorption to soil components. nih.govnih.gov
Studies have shown that for anionic compounds like metazachlor sulfonic acid, amending soil with biochar does not enhance the soil's sorption capacity for the compound. nih.gov This is likely due to electrostatic repulsion between the negatively charged metabolite and the negatively charged surfaces of soil components like clay and organic matter. nih.gov Consequently, desorption processes are also not significantly affected. nih.gov This contrasts with the parent compound, metazachlor, which shows a greater tendency to sorb to soil organic matter, although its affinity is still considered relatively low compared to other pesticides. nih.govmdpi.com The weak sorption of this compound means it is less likely to be retained in the soil matrix and more likely to remain dissolved in the soil solution. nih.gov
Leaching Potential and Mobility of this compound
Due to its weak sorption and high water solubility, this compound has a high potential for leaching through the soil profile and into groundwater systems. nih.govresearchgate.net The transformation of the parent compound into metabolites like ESA results in molecules that are more mobile and persistent, leading to their frequent detection in various water bodies. nih.govresearchgate.net
All ethanesulfonic acid (ESA) sodium salts demonstrate extreme solubility in water (>1,000 mg/L), a property that significantly facilitates their mobility in the environment. The high mobility of this compound is confirmed by its widespread detection in shallow groundwater, private drinking water wells, drainage water, and streams. nih.govd-nb.info Studies have documented the vulnerability of groundwater to contamination, with concentrations of metazachlor sulfonic acid reaching up to 20 μg/L in shallow groundwater and 0.7 μg/L in drinking water. nih.gov Furthermore, this compound has been detected in diverse water systems, including hypogenic karst waters, underscoring its high mobility. frontiersin.org The Groundwater Ubiquity Score (GUS), which indicates a pesticide's potential to leach, is generally high for ESA metabolites, confirming their high leachability. herts.ac.ukanses.fr This high mobility means that this compound can be transported significant distances from its point of origin.
Volatilization Characteristics in Environmental Settings
Volatilization is the process by which a substance transitions from a solid or liquid state to a gaseous state, entering the atmosphere. For pesticides, this can be a significant transport pathway. csic.es The parent compound, metazachlor, is classified as semi-volatile. bund.de However, transformation products like this compound are typically more polar and thus less volatile than their parent compounds. anses.fr The high water solubility and low vapor pressure characteristic of such metabolites suggest that volatilization of this compound from soil or water surfaces is not a major environmental fate process. copernicus.organses.fr The primary pathways for its distribution are water-driven.
Transport Pathways and Hydrological Influence on this compound Distribution
The movement of this compound in the environment is strongly influenced by hydrological pathways. nih.govuni-kiel.de Rainfall events are a primary driver of its transport from agricultural fields to water bodies. nih.gov Research has shown that while initial rainfall after application may cause a high discharge of the parent compound, subsequent rain events lead to significant displacement and transport of the more persistent and mobile TPs like this compound. nih.govresearchgate.net
Key transport pathways for this compound include:
Tile Drainage: Artificial drainage systems in agricultural fields act as fast conduits, transporting dissolved this compound directly to surface waters. uni-kiel.de In some monitored catchments, this compound was the dominant substance found in water loads from tile drainage. uni-kiel.de
Surface Runoff and Interflow: Runoff from rain events carries the metabolite across the soil surface or through near-surface soil layers (interflow) into adjacent streams and ponds. peerj.comnih.gov
Groundwater Leaching and Exfiltration: Due to its high mobility, this compound readily leaches into shallow groundwater. nih.gov This contaminated groundwater can then move laterally and discharge into surface water bodies (exfiltration), providing a continuous, long-term source of the metabolite to streams, even during periods without direct runoff. peerj.comresearchgate.netnih.gov
Studies using hydrological tracers have confirmed that transport is the dominant process for metazachlor and its metabolites in aquatic systems like constructed wetlands and retention ponds. copernicus.orgnih.gov The residence time in such systems can be short, with high concentration pulses observed during transient flow conditions following rainfall. nih.gov
Bioavailability in Environmental Compartments
Bioavailability refers to the fraction of a chemical in an environmental compartment that is available for uptake by organisms. For this compound, its low sorption to soil and sediment means it remains predominantly in the dissolved phase in soil pore water and surface water. nih.govnih.gov This high concentration in the aqueous phase leads to high bioavailability for aquatic and soil-dwelling organisms.
The high water solubility and mobility of ESA derivatives, which are fully deprotonated at typical environmental pH levels, contribute directly to their bioavailability. muni.cz The frequent detection of this compound at high concentrations in various water bodies confirms its presence in a bioavailable form. nih.govanses.fr Furthermore, studies have shown that this compound can impact soil microbial communities, reducing microbial biomass and enzymatic activity, which inherently demonstrates its bioavailability to these microorganisms.
Compound Names Mentioned
Degradation and Transformation Pathways of Metazachlor Esa
Formation of Metazachlor (B166288) ESA from Metazachlor
Metazachlor ESA is not applied directly to the environment but is formed from the degradation of the parent herbicide, metazachlor. nih.gov The transformation process can occur through both biotic and abiotic pathways, with microbial action in soil being a primary driver. psu.edunih.gov The principal mechanism involves an initial displacement of the chlorine atom on the chloroacetyl moiety of metazachlor. This is often accomplished via conjugation with glutathione (B108866), a reaction catalyzed by glutathione S-transferase enzymes present in various microorganisms. psu.eduuqam.ca Following this initial step, further enzymatic processes lead to the cleavage and oxidation of the side chain, ultimately forming the stable ethanesulfonic acid (ESA) metabolite. researchgate.netpsu.edu This transformation renders the molecule more polar and mobile than the parent metazachlor, contributing to its potential to leach into water systems. nih.gov
Biotic Transformation Processes of this compound
The biotic transformation of this compound is a slow and often rate-limiting step in its ultimate environmental degradation. The inherent stability of the sulfonic acid functional group makes the molecule recalcitrant to further microbial breakdown compared to other metabolites like metazachlor oxanilic acid (OA). anses.fr Consequently, this compound is known for its persistence in aquatic environments. researchgate.net
While highly stable, this compound is not completely immune to microbial degradation. Research suggests that certain microbial processes can act on the molecule, albeit slowly. In sediment-water interfaces, which can provide unique redox conditions, potential degradation mechanisms include the oxidation of the sulfonic acid group and reductive dechlorination. The activity of oxygenase enzymes is thought to be critical in cleaving the stable ethane (B1197151) sulfonic acid moiety. While specific microbial strains capable of using this compound as a sole carbon source have not been extensively documented, the degradation of the parent compound by a Pseudomonas sp. (strain MZ 3) has been suggested, indicating that this genus may possess relevant enzymatic pathways. uliege.be
The interaction between microbial communities and this compound is complex. The parent compound, metazachlor, has been shown to exert a significant, often negative, influence on both the population size and diversity of soil microorganisms. researchgate.netmdpi.com Studies have demonstrated that the application of metazachlor can inhibit the proliferation of various microbial groups, including bacteria, fungi, and actinomycetes. researchgate.netmdpi.com Furthermore, it has a documented inhibitory effect on the activity of key soil enzymes. This disruption of the soil microbial ecosystem can, in turn, affect the potential for the biotransformation of its own metabolites, including this compound. researchgate.net
Conversely, environmental factors can modulate the potential for biotransformation. For instance, higher soil organic carbon content has been suggested to enhance the rate of biotransformation for related compounds by increasing bioavailability and supporting microbial activity. mdpi.com
Below is a table summarizing research findings on the inhibitory effects of the parent compound, metazachlor, on soil enzyme activity.
| Enzyme | Effect Observed |
|---|---|
| Dehydrogenases | Inhibition |
| Catalase | Inhibition |
| Urease | Inhibition |
| Acid Phosphatase | Inhibition |
| Alkaline Phosphatase | Inhibition |
| Arylsulfatase | Inhibition |
| β-Glucosidase | Inhibition |
Abiotic Transformation Processes of this compound
Abiotic processes, such as photolysis and hydrolysis, also contribute to the environmental fate of this compound. However, similar to biotic pathways, the degradation via these mechanisms is generally slow due to the compound's chemical stability. anses.frnih.gov
Photolytic degradation, or photolysis, involves the breakdown of a chemical compound by light. While the parent metazachlor is considered relatively stable to aqueous photolysis under normal environmental conditions, photolysis has been identified as a potential dissipation pathway for its metabolites. researchgate.netresearchgate.net The degradation of this compound can occur under natural sunlight, particularly in surface waters. researchgate.net Studies using hydrological tracers in retention ponds have confirmed that photolytic degradation can be a contributing factor to the attenuation of this metabolite within an aquatic system. nih.gov
Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The parent compound, metazachlor, is exceptionally stable to hydrolysis across a range of environmentally relevant pH values, with reported half-lives of several hundred days. researchgate.netfao.org This inherent stability is a characteristic of the chloroacetamide molecular structure. The this compound metabolite is considered even more resistant to hydrolysis. The carbon-sulfur bond in the sulfonic acid group is highly stable and not susceptible to cleavage by water under normal environmental conditions. This contrasts with the corresponding metazachlor OA metabolite, whose amide group is more prone to hydrolysis. Therefore, hydrolytic transformation is not considered a significant degradation pathway for this compound. fao.org
The table below presents the hydrolytic half-life of the parent compound, metazachlor, illustrating the high stability of the core structure.
| pH | Half-Life (Days) |
|---|---|
| 5 | 766 |
| 7 | 670 |
| 9 | 487 |
Other Chemical Degradation Pathways (e.g., Oxidation)
Beyond biotic processes, Metazachlor Ethanesulfonic Acid (this compound) is subject to several abiotic chemical degradation pathways, with oxidation being a significant mechanism. Advanced Oxidation Processes (AOPs), which utilize highly reactive species, have been studied for their effectiveness in breaking down this persistent compound.
In aqueous environments, this compound can be degraded through reactions with sulfate (B86663) radical anions (SO₄·⁻). chemrxiv.org These radicals can be generated, for example, through UV activation of persulfate. The degradation of this compound by sulfate radicals in water is highly efficient, with second-order rate constants measured at approximately 5.06 x 10¹⁰ M⁻¹s⁻¹. The primary mechanism for this degradation in the aqueous phase is Single Electron Transfer (SET).
Photodegradation, or photolysis, represents another key abiotic pathway, particularly in sunlit surface waters. researchgate.net The process can be significantly enhanced in the presence of other chemical agents, such as in UV/H₂O₂ systems. Theoretical studies on the degradation of the parent compound, metazachlor, by sulfate radicals suggest that in the gas phase, the dominant mechanism is hydrogen abstraction from the methyl and methylene (B1212753) groups. The efficiency of these degradation reactions is influenced by environmental factors such as temperature; for instance, an increase in temperature from 283 K to 323 K can accelerate the degradation rate in water by more than twofold.
Identification and Characterization of Subsequent Transformation Products of this compound
A defining characteristic of this compound is its notable stability and persistence in the environment, which distinguishes it from its parent compound, metazachlor, and other related transformation products like metazachlor oxanilic acid (OA). nih.gov The presence of the sulfonic acid functional group imparts high water solubility and makes the molecule resistant to further rapid degradation under typical environmental conditions. anses.fr Consequently, much of the available scientific literature focuses on the formation, detection, and persistence of this compound, rather than on a wide array of subsequent transformation products. researchgate.netnih.govanses.fr
Due to this inherent stability, this compound is often considered an end-product of metazachlor's transformation pathway in many environmental systems. While advanced laboratory techniques like AOPs can force its degradation, the specific subsequent breakdown products are not extensively documented in environmental studies.
The identification and characterization of this compound itself are well-established. Analytical chemistry methods, particularly liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), are standard for its quantification and confirmation in environmental samples. The characterization relies on specific mass-to-charge ratios (m/z) of the precursor ion and its product ions after fragmentation.
Table 1: Analytical Characterization Data for this compound
| Parameter | Value/Information | Source |
|---|---|---|
| IUPAC Name | 2-[2,6-dimethyl-N-(pyrazol-1-ylmethyl)anilino]-2-oxoethanesulfonic acid | nih.gov |
| Molecular Formula | C₁₄H₁₇N₃O₄S | nih.gov |
| Molecular Weight | 323.37 g/mol | nih.gov |
| Analysis Technique | Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight (LC-ESI-QTOF) | nih.gov |
| Precursor Ion (m/z) | 324.1013 [M+H]⁺ | nih.gov |
| Major Fragment Ions (m/z) at 10 eV | 256.0635, 324.1014, 257.0677, 134.0957 | nih.gov |
Mentioned Compounds
Analytical Methodologies for Metazachlor Esa in Environmental Matrices
Sample Preparation Techniques for Metazachlor (B166288) ESA Analysis
Effective sample preparation is a crucial first step to isolate metazachlor ESA from complex environmental matrices like water and soil, remove interfering substances, and concentrate the analyte to detectable levels.
Solid-phase extraction (SPE) is a widely used and effective technique for the extraction and pre-concentration of this compound from aqueous samples. acs.org This method involves passing the water sample through a cartridge containing a solid adsorbent material that retains the analyte.
Several types of SPE cartridges have been successfully used for this compound analysis. Hydrophilic-lipophilic balance (HLB) cartridges are frequently employed for isolating this compound from water samples. researchgate.net The pH of the sample is often adjusted to a range of 3 to 4 to improve the retention of the sulfonic acid metabolite on the SPE sorbent. Another common choice is the use of C18 cartridges. researchgate.net A validated method using C18 columns involves eluting the analyte with a mixture of methanol (B129727) and water, followed by reconstitution in an acetonitrile (B52724)/water mixture. Graphitized carbon black, such as Carbopack B, has also been utilized as an SPE material, allowing for the selective elution of different fractions containing the parent compounds and their metabolites. acs.org
The general SPE procedure involves the following steps:
Conditioning: The SPE cartridge is conditioned with an organic solvent (e.g., methanol) followed by water to activate the sorbent.
Loading: The water sample, with its pH adjusted if necessary, is passed through the cartridge.
Washing: The cartridge is washed with a weak solvent to remove co-extracted interferences.
Elution: The retained this compound is eluted from the cartridge using a stronger organic solvent or a mixture of solvents.
The selection of the appropriate SPE sorbent and elution solvents is critical for achieving high recovery and a clean extract.
Table 1: Examples of Solid-Phase Extraction (SPE) Methods for this compound
| SPE Sorbent | Sample Matrix | Key Steps | Reference |
| Hydrophilic-Lipophilic Balance (HLB) | Aqueous samples | Adjust pH to 3–4 to enhance retention. | researchgate.net |
| C18 | Water | Elution with methanol/water (80:20 v/v), reconstitution in acetonitrile/water (10:90 v/v). | |
| Carbopack B | Groundwater, Surface water | Selective elution of parent compounds, OXA metabolites, and ESA metabolites in separate fractions. | acs.org |
| Strata-XL | Water | Conditioned with methanol and water, elution after sample passage. | mdpi.com |
Liquid-liquid extraction (LLE) is a traditional sample preparation technique that can be used for the extraction of pesticides from water. mdpi.comtdx.cat This method is based on the differential solubility of compounds in two immiscible liquids, typically water and an organic solvent like dichloromethane (B109758) or diethyl ether. mdpi.comtdx.cat While LLE can be effective for pre-concentrating more volatile compounds, it is generally less efficient for highly polar compounds like this compound without a derivatization step. mdpi.comtdx.cat The process often requires large volumes of organic solvents, which raises environmental concerns. mdpi.comtdx.cat Due to these limitations and the formation of emulsions that can lead to analyte loss, LLE is less commonly used for the analysis of polar metabolites like this compound compared to SPE. tdx.cat
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a popular sample preparation technique for pesticide residue analysis in a variety of matrices, including soil and plant materials. researchgate.netmdpi.comresearchgate.net The original QuEChERS procedure involves an initial extraction with acetonitrile, followed by a partitioning step using salts, and a clean-up step with dispersive solid-phase extraction (d-SPE). mdpi.com
For the analysis of metazachlor in soil, a modified QuEChERS approach has been utilized. researchgate.net This modification may involve the use of different sorbents in the d-SPE step, such as PSA (primary secondary amine), C18, and GCB (graphitized carbon black), to effectively remove interferences like organic matter and humic acids. researchgate.net While initially developed for food matrices, the QuEChERS method has been adapted for various environmental samples. mdpi.comresearchgate.net Modifications to the standard QuEChERS protocol, such as changing the extraction solvent, have been explored to optimize the analysis for specific compounds and matrices. mdpi.com For instance, a mixture of acetone (B3395972) and n-hexane has been used as an alternative extraction solvent to acetonitrile. mdpi.com
Chromatographic and Spectrometric Techniques for this compound Quantification
Following sample preparation, advanced analytical instrumentation is required for the separation, identification, and quantification of this compound.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used and preferred analytical technique for the determination of this compound and other polar pesticide metabolites in environmental and agricultural samples. researchgate.netresearchgate.netsigmaaldrich.cn This is due to its high selectivity, sensitivity, and ability to analyze these compounds without the need for derivatization. researchgate.net
LC-MS/MS systems are typically equipped with an electrospray ionization (ESI) source, which is well-suited for ionizing polar compounds like this compound. Analysis is commonly performed in the negative ion mode, which provides high sensitivity for sulfonic acid metabolites. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for the target analyte. This provides a high degree of selectivity and minimizes the potential for false positives. For this compound, which has an exact mass of 323.09, a common precursor ion [M+H]+ is observed at m/z 324. researchgate.net
The development of an LC-MS/MS method involves the optimization of several parameters, including the mobile phase composition, chromatographic column, and mass spectrometric conditions, to achieve the best peak shape, separation, and sensitivity. researchgate.net The use of matrix-matched calibration standards is often necessary to compensate for matrix effects, which can cause ion suppression or enhancement and affect the accuracy of quantification. researchgate.net
Table 2: LC-MS/MS Parameters for this compound Analysis
| Parameter | Typical Setting/Condition | Reference |
| Ionization Mode | Electrospray Ionization (ESI), typically negative ion mode | |
| Mass Analyzer | Triple Quadrupole (QqQ) or High-Resolution Mass Spectrometry (e.g., Q-TOF, Orbitrap) | researchgate.net |
| Detection Mode | Multiple Reaction Monitoring (MRM) | researchgate.net |
| Precursor Ion [M+H]+ | m/z 324 | researchgate.net |
| Mobile Phase | Typically a gradient of water and an organic solvent (e.g., acetonitrile or methanol) with additives like formic acid or ammonium (B1175870) formate. | researchgate.netcopernicus.org |
| Chromatographic Column | C18 or other reversed-phase columns | au.dk |
Gas chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile organic compounds. emblasproject.org While GC-MS is suitable for the parent compound metazachlor, it is generally not appropriate for the direct analysis of its polar and non-volatile metabolites like this compound. acs.orgresearchgate.net These compounds require a derivatization step to increase their volatility before they can be analyzed by GC. acs.org This additional step can be time-consuming and introduce potential sources of error. Therefore, LC-based methods are overwhelmingly preferred for the analysis of this compound. researchgate.netresearchgate.net In some comprehensive studies, GC-MS may be used in conjunction with LC-MS/MS to analyze a broader range of pesticides, with GC-MS targeting the parent compounds and LC-MS/MS targeting the polar metabolites. mdpi.com
Detection and Quantification Limits for this compound in Environmental Samples
The ability to detect and accurately quantify Metazachlor ethanesulfonic acid (ESA) at trace levels is fundamental for assessing its environmental occurrence and distribution. Analytical methods, primarily based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), have been developed to achieve the low detection limits required for environmental monitoring. The limits of detection (LOD) and quantification (LOQ) for this compound can vary depending on the sample matrix (e.g., groundwater, surface water, drinking water, soil), the specific instrumentation used, and the sample preparation method, including any pre-concentration steps. copernicus.orgmaff.gov.kh
Research has established a range of LOD and LOQ values for this compound in various environmental samples. For instance, in water samples, LOQs can be as low as a few nanograms per liter (ng/L). One study reported an LOD of 0.6 ng/L and an LOQ of 2.2 ng/L for this compound in water, which was achieved by applying an enrichment factor of 5000 during sample preparation. copernicus.org Another study determined an LOQ of 0.025 µg/L (or 25 ng/L) for this compound in both surface water and groundwater. nih.gov A broader study on pesticide transformation products found LOQs for this compound and other metabolites to be in the range of 0.005 to 0.200 µg/L. researchgate.netanses.fr Furthermore, an online solid-phase extraction (SPE) method coupled with UPLC-MS/MS reported achieving an LOQ as low as 6 ng/L for this compound. researchgate.net For solid matrices, an LOQ of 0.05 mg/kg has been reported for this compound in sediment. york.ac.uk
The following table summarizes a selection of reported detection and quantification limits for this compound in different environmental matrices.
These low detection capabilities are crucial for regulatory monitoring, as environmental quality standards for pesticides and their metabolites are often set at very low concentrations, such as the 0.1 µg/L limit for individual pesticides in drinking water in the European Union. alsglobal.pl
Quality Assurance and Quality Control in this compound Environmental Analysis
Rigorous quality assurance (QA) and quality control (QC) protocols are essential for generating reliable and defensible data in the environmental analysis of this compound. hpc-standards.com Laboratories performing these analyses typically operate under stringent quality management systems, such as ISO/IEC 17025, which mandates comprehensive QA/QC procedures. iksr.orglgcstandards.com
Key components of a robust QA/QC program for this compound analysis include:
Use of Certified Reference Materials (CRMs): High-purity reference standards of this compound are fundamental for accurate calibration and quantification. hpc-standards.comqmx.com The use of CRMs ensures the traceability and reliability of analytical results, which is a requirement for regulatory compliance. hpc-standards.com
Inter-laboratory Comparisons (Proficiency Testing): Regular participation in inter-laboratory comparison studies or proficiency tests is a critical external quality control measure. iksr.orgifatest.eu These programs, organized by bodies like the Environment Agency Austria, allow laboratories to assess their performance against their peers and demonstrate their analytical competence. ifatest.euumweltbundesamt.atumweltbundesamt.at Successful participation, often assessed using metrics like the z-score, provides confidence in the accuracy of the laboratory's methods. nih.govresearchgate.net
Internal Quality Control: A variety of internal QC measures are implemented during analytical runs. This includes the use of isotope-labeled internal standards, such as [13C6]-Metazachlor ESA, which are added to samples to correct for matrix effects and variations in analytical response. au.dkschd-shimadzu.com
Method Validation and Performance Monitoring: Analytical methods are thoroughly validated to assess parameters like linearity, accuracy (through recovery studies on spiked samples), precision, and robustness. maff.gov.khanses.fr Control samples, including blanks and spiked matrices, are analyzed with each batch of samples to monitor for contamination and verify method performance. nih.govau.dk For instance, recovery rates for spiked samples are often required to be within a specified range, such as 60-140%. anses.fr
Confirmation of Identity: Specific criteria are used to confirm the identity of the target analyte. For MS-based methods, this typically involves monitoring at least two specific mass transitions and ensuring their ion ratio remains within a defined tolerance (e.g., 30%) compared to a calibration standard, as stipulated by guidelines like ISO 21253-1:2019. nih.gov
An analysis of one inter-laboratory comparison test for chloroacetamide metabolites, which included this compound, highlighted the importance of such exercises in evaluating the reproducibility of results across different laboratories and matrices. association-aglae.fr These comprehensive QA/QC practices ensure that the data generated on the environmental concentrations of this compound are accurate, precise, and comparable across different studies and monitoring programs.
Ecotoxicological Assessment Methodologies for Metazachlor Esa in Environmental Systems
Methodological Frameworks for Ecotoxicity Studies of Transformation Products
The ecotoxicological assessment of pesticide transformation products (TPs) like metazachlor (B166288) ESA is a developing field. sustainability-directory.comnih.gov While parent compounds undergo rigorous testing, the requirements for their TPs are often less defined. sustainability-directory.comresearchgate.net This has led to TPs being considered an "ecotoxicological blind spot". sustainability-directory.com Current European Union guidance suggests that experimental studies on TPs are not always necessary, and alternative methods can be employed. researchgate.netwhiterose.ac.uk
A key aspect of these frameworks is to determine if a TP warrants the same level of concern as its parent compound. Generally, TPs are found to be less toxic than their parent compounds to fish, daphnids, and algae. researchgate.net However, in some cases, TPs can be more toxic. researchgate.net This increased toxicity can often be explained by the presence of a "pesticide toxicophore" (the part of the molecule responsible for its toxic action), the TP being the active component of a pro-pesticide, greater accumulation of the TP, or a more potent mode of action. researchgate.net
To address this, pragmatic approaches are being developed to estimate the ecotoxicity of TPs based on their chemical structure and the known toxicity of the parent compound. researchgate.netresearchgate.netwhiterose.ac.uk These assessments can be conducted early in the risk assessment process to prioritize which TPs require more extensive testing. researchgate.net This is crucial as numerous TPs are often formed from a single parent pesticide. researchgate.net
Aquatic Ecotoxicological Investigations of Metazachlor ESA
Given that this compound is frequently detected in surface and groundwater, understanding its impact on aquatic organisms is paramount. researchgate.netpsu.edu
Algae are primary producers in aquatic ecosystems, and their health is fundamental to the food web. Standardized algal growth inhibition tests, such as those following OECD Guideline 201, are commonly used to assess the toxicity of substances like this compound. danubesurvey.org These tests typically measure the reduction in algal growth over a 72-hour exposure period to determine the EC50 value (the concentration that causes a 50% effect). nih.gov
Studies have shown that the parent compound, metazachlor, can be highly toxic to green algae, with a reported 72-hour EC50 value of 0.001 mg/L. mdpi.com In contrast, its transformation products, metazachlor OA and this compound, are considered to have low toxicity to algae, with acute 72-hour EC50 values of 25.7 mg/L and 93.8 mg/L, respectively. researchgate.net This highlights a significant detoxification through the transformation process. The risk to algae from metazachlor-ESA is considered low, with toxicity quotients well below levels of concern.
Algal Toxicity Data
| Compound | Test Organism | Endpoint | Value (mg/L) | Source |
|---|---|---|---|---|
| Metazachlor | Green Algae | 72-h EC50 | 0.001 | mdpi.com |
| Metazachlor OA | Algae | 72-h EC50 | 25.7 | researchgate.net |
| This compound | Algae | 72-h EC50 | 93.8 | researchgate.net |
Daphnia magna, a small freshwater crustacean, is a standard model organism for aquatic invertebrate toxicity testing. Acute toxicity tests typically last 48 hours and determine the EC50 for immobilization. Chronic tests can extend over 21 days to assess effects on reproduction. bibliotekanauki.pl
While data specifically on the reproductive effects of this compound on daphnids is limited, studies on the parent compound and related transformation products provide context. For instance, metolachlor (B1676510), a similar chloroacetamide herbicide, has been shown to affect reproductive parameters in Daphnia species at concentrations as low as 0.01 mg/L. However, its transformation product, metolachlor ESA, exhibits negligible acute toxicity to aquatic invertebrates, though chronic effects have been noted at concentrations above 50 µg/L. This suggests that, similar to the findings in algae, the transformation of the parent compound to the ESA form significantly reduces its acute toxicity to daphnids.
Fish early life stage (ELS) toxicity tests, such as OECD Guideline 210, are crucial for assessing the chronic effects of chemicals on fish. mdpi.comnih.gov These tests expose fish from fertilized eggs through to early juvenile stages, monitoring for mortality, developmental abnormalities, and growth effects. mdpi.com
Studies on the parent compound, metazachlor, have shown it can be moderately toxic to fish, with the potential to cause kidney and liver damage in trout. researchgate.net However, information directly on this compound is scarce. Research on the marbled crayfish (Procambarus virginalis), another aquatic organism, has shown that metazachlor and its other major metabolite, metazachlor OA, can induce significant mortality and reduce growth at environmentally relevant concentrations. researchgate.net While not a fish, the sensitivity of this crustacean suggests that further investigation into the chronic effects of this compound on fish ELS is warranted.
Terrestrial Ecotoxicological Investigations of this compound
The impact of this compound extends to the terrestrial environment, primarily through its presence in soil.
Soil microorganisms and invertebrates play a vital role in soil health and nutrient cycling. A greenhouse study indicated that metazachlor can negatively affect soil organisms and enzymatic activity, with the impact increasing with concentration. researchgate.net This loss of biomass and enzyme activity may be attributable to the toxicity of its metabolites, including this compound. uliege.be Specifically, this compound has been shown to reduce microbial biomass and the activity of enzymes like dehydrogenase and catalase in soil at concentrations greater than 1 µg/g. This effect was more acute than that observed for acetochlor (B104951) ESA, another chloroacetamide herbicide metabolite.
Soil Organism Toxicity Data
| Compound | Effect | Concentration | Source |
|---|---|---|---|
| This compound | Reduces microbial biomass and enzymatic activity | >1 µg/g |
Non-Target Plant Growth Effects (Terrestrial)
The assessment of growth effects of the herbicide transformation product metazachlor ethanesulfonic acid (this compound) on non-target terrestrial plants is a specialized area within ecotoxicological risk assessment. Methodologies for evaluating the phytotoxicity of herbicide metabolites like this compound are conceptually similar to those for parent active substances, focusing on potential adverse effects on plants adjacent to treated areas.
Standard terrestrial non-target plant testing follows a tiered approach. Initial tiers involve laboratory-based seedling emergence and vegetative vigor tests on a range of monocotyledonous and dicotyledonous species. mdpi.com For herbicides and their significant metabolites, dose-response studies are conducted to determine endpoints such as the EC50 (Effective Concentration causing a 50% effect) for parameters like biomass reduction and growth inhibition. mdpi.com While specific public-domain research on the direct phytotoxicity of this compound on terrestrial plants is limited, the methodologies would involve exposing selected plant species to various concentrations of the substance in controlled environments. Endpoints measured would include visual injury (e.g., chlorosis, necrosis, malformations), effects on germination, plant height, and dry weight of shoots and roots. researchgate.net
For the parent compound, metazachlor, studies on crops like Brassica napus have shown that it can provoke fasciation of leaves and induce oxidative stress, leading to a temporary reduction in plant growth. researchgate.net Similar specific endpoints would be investigated for this compound. Research protocols suggest that phytotoxicity studies for transformation products should involve exposing model plants, such as Arabidopsis thaliana, to a gradient of metabolite concentrations and measuring effects on growth, chlorophyll (B73375) content, and biomarkers for oxidative stress.
While data on terrestrial plants are scarce, information on the ecotoxicity of this compound towards other non-target photosynthetic organisms, such as algae, is available. These data provide an indication of its potential for phytotoxicity.
Interactive Table 1: Ecotoxicological Data for this compound on Non-Target Algae (Note: Data on terrestrial plants are not readily available in public literature; algal toxicity is presented as the closest available indicator for a photosynthetic organism.)
| Organism | Endpoint | Value (mg/L) | Exposure Duration | Source |
| Algae | Acute EC50 | 93.8 | 72 hours | researchgate.net |
Bioavailability and Exposure Assessment in Ecotoxicological Contexts
The bioavailability and exposure assessment of this compound are critical components of its ecotoxicological risk profile, largely dictated by its physicochemical properties. This compound is a major transformation product of the parent herbicide metazachlor, formed through microbial degradation in the soil. muni.cz Unlike the parent compound, this compound exhibits high water solubility and low sorption to soil particles. muni.cz
These properties significantly increase its environmental mobility and, consequently, its bioavailability in aquatic and terrestrial systems. The high solubility facilitates its movement through the soil profile, leading to a high potential for leaching into groundwater. muni.czipex.eu It is also readily transported from agricultural fields into surface water bodies through runoff and drainage. anses.fr
Exposure assessments consistently identify this compound as a frequently detected and persistent compound in various water resources. ipex.euanses.fr Monitoring studies in multiple regions have found that this compound, along with the corresponding oxanilic acid (OA) metabolite, can be present in groundwater and surface water at concentrations significantly higher than the parent metazachlor. anses.fr This widespread occurrence indicates that non-target organisms in both aquatic and terrestrial environments adjacent to agricultural areas are likely to be exposed to this metabolite. ipex.eu The assessment of exposure therefore relies heavily on environmental monitoring data from water bodies and predictive modeling that accounts for its high mobility. ipex.eubund.de
Interactive Table 2: Environmental Occurrence and Properties of this compound
| Environmental Compartment / Property | Observation | Significance for Bioavailability & Exposure | Source(s) |
| Formation | Transformation product of metazachlor in soil. | Primary source of environmental loading. | muni.cz |
| Water Solubility | High, due to the sulfonic acid group. | Enhances mobility in soil and water, increasing potential exposure. | |
| Soil Mobility | High potential for leaching. | Leads to contamination of groundwater resources. | muni.czipex.eu |
| Surface Water | Frequently detected in European surface waters, sometimes exceeding 10 µg/L. | Indicates high potential for exposure of aquatic and riparian organisms. | |
| Groundwater | Considered a top pollutant in some regions due to diffuse agricultural pollution. | Represents a persistent source of exposure and a challenge for drinking water quality. | ipex.eueuropa.eu |
| Half-life | Parent metazachlor has a soil half-life of 5-30 days; metabolites are more persistent. | The persistence of ESA leads to long-term exposure potential. | muni.cz |
Environmental Risk Assessment and Modeling for Metazachlor Esa
Hazard Identification and Characterization in Environmental Contexts
Hazard identification for metazachlor (B166288) ESA involves determining its intrinsic properties and its potential to cause adverse effects in the environment. dffe.gov.za As a transformation product of the parent compound metazachlor, its hazard profile may differ. researchgate.net Metazachlor ESA is an organosulfonic acid and is recognized as a key environmental transformation product of metazachlor. nih.gov
The increased polarity of transformation products like this compound can lead to greater mobility in the aquatic environment. researchgate.net This characteristic is a key consideration in its hazard profile, as it suggests a higher potential for transport into water bodies. While comprehensive ecotoxicological data specifically for this compound is not as abundant as for its parent compound, the European Food Safety Authority (EFSA) has conducted peer reviews of the risk assessment for metazachlor, which include considerations for its metabolites. europa.eueuropa.eu These assessments are crucial for identifying data gaps and potential concerns regarding groundwater exposure and toxicological relevance. europa.eu The process of risk assessment legally relies on data requirements for active substances and plant protection products as outlined in EU regulations. baes.gv.at
Studies have shown that while metazachlor itself may only be detectable for a short period after application, its metabolites, including this compound, can be detected repeatedly over longer periods, particularly following rain events. researchgate.net This persistence and mobility contribute significantly to its environmental hazard.
Exposure Assessment Methodologies for Environmental Compartments
Exposure assessment for this compound focuses on quantifying its presence and movement in different environmental compartments such as soil, surface water, and groundwater. Due to its formation from the degradation of metazachlor in soil, understanding soil processes is fundamental.
Methodologies for exposure assessment often involve:
Environmental Monitoring: Direct measurement of this compound concentrations in various environmental samples. Monitoring studies in Germany, for instance, have detected this compound in various water body types, including drainage systems, streams, and groundwater wells. nih.gov In some cases, concentrations of this compound in surface water have been found to be higher than the parent compound. researchgate.net
Laboratory and Field Studies: Experiments to determine key environmental fate parameters such as degradation rates and sorption coefficients. For example, studies have shown that chloroacetanilide herbicides like metazachlor degrade relatively quickly in soil, leading to the formation of metabolites like ESA. researchgate.net
Predictive Modeling: Utilizing mathematical models to estimate concentrations in different environmental compartments where monitoring data may be limited. oup.comnih.gov
The increased water solubility of this compound compared to its parent compound results in a greater potential for leaching into groundwater and transport via surface runoff. This has been confirmed by its detection in 93% of groundwater wells in one study of agricultural basins. The primary transport mechanism for this compound into streams is often groundwater discharge.
Ecological Risk Characterization Approaches
Ecological risk characterization integrates the findings from hazard identification and exposure assessment to evaluate the likelihood of adverse ecological effects. dffe.gov.za This process involves comparing predicted or measured environmental concentrations (PECs) with ecotoxicological endpoints, such as the No-Observed-Adverse-Effect Concentration (NOAEC) or Lowest-Observed-Adverse-Effect Concentration (LOAEC), to derive a risk quotient (RQ). baes.gv.at
The approach follows a tiered system:
Tier 1: A preliminary assessment using conservative assumptions and standard toxicity data.
Higher Tiers (Tier 2, 3): More refined assessments that may involve additional species testing, or micro/mesocosm studies to get a more realistic understanding of the risk under field conditions. baes.gv.at
The table below presents ecotoxicity data for the parent compound, metazachlor, which is often used as a starting point in the risk assessment for its metabolites in the absence of specific data for the ESA form.
| Organism | Test Type | Endpoint | Value | Reference |
| Oncorhynchus mykiss (Trout) | Acute | LC50 | 0.5-1.0 mg/L | fao.org |
| Daphnia magna (Water flea) | Acute | EC50 | 10 mg/L | fao.org |
| Green algae | Acute | EC50 | 0.031 mg/L | fao.org |
| Eisenia fetida (Earthworm) | 14-day | LC50 | 440 mg/kg soil | fao.org |
| Honeybee | Acute Contact | LD50 | >100 µ g/bee | fao.org |
This table shows data for the parent compound, metazachlor.
Integration of Predictive Models in Environmental Fate and Risk Assessment
Predictive models are indispensable tools in the environmental risk assessment of pesticides and their metabolites. They simulate the environmental fate and transport of substances like this compound, providing estimates of environmental concentrations that are crucial for exposure assessment. nih.govresearchgate.net
The Soil and Water Assessment Tool (SWAT) is a widely used, physically-based, semi-distributed model for simulating water, sediment, and agricultural chemical yields in large, complex watersheds. oup.comcopernicus.org
Functionality: SWAT can model various physical processes, including hydrology, weather, erosion, plant growth, nutrient cycling, and pesticide fate and transport. copernicus.orgdeu.edu.tr It divides a watershed into sub-basins and further into Hydrologic Response Units (HRUs), which are areas with homogeneous land use, soil type, and slope. copernicus.org
Application to Metazachlor: SWAT has been specifically used to assess the environmental fate of metazachlor. nih.gov Studies have demonstrated its capability to adequately simulate the in-stream concentrations of metazachlor, with results showing that less than 0.01% of the applied amount was transported into the stream during the observed period. nih.gov The model's sensitivity analysis has highlighted that accurate parameterization of the timing and spatial distribution of herbicide application is a key factor for achieving reliable modeling results. nih.gov
Model Performance: The performance of SWAT is often evaluated using statistical measures like the Nash-Sutcliffe efficiency (NSE) and the coefficient of determination (R²). For metazachlor, one study reported an NSE of 0.68 and an R² of 0.62, indicating a satisfactory simulation of its environmental fate. nih.gov Global applications of SWAT+ are being developed to enhance understanding of water resources and climate change impacts on a planetary scale. copernicus.org
The table below summarizes key input parameters for the SWAT model when simulating pesticide transport.
| Parameter Category | Specific Parameters | Importance for this compound Simulation |
| Pesticide Properties | Water Solubility, Soil Adsorption Coefficient (Koc), Half-life in soil and water | Higher water solubility and lower Koc of ESA compared to the parent compound will lead to predictions of greater leaching and runoff. |
| Hydrology | Curve Number, Hydraulic Conductivity, Evapotranspiration | These parameters govern the movement of water, which is the primary transport medium for the water-soluble ESA metabolite. |
| Management | Application Rate, Timing, and Method | Crucial for determining the initial amount of the parent compound available for degradation into ESA and subsequent transport. nih.gov |
| Soil Properties | Organic Matter Content, Texture, Bulk Density | Affects sorption, degradation rates of the parent compound, and water infiltration, thereby influencing ESA formation and leaching. |
Beyond comprehensive hydrological models like SWAT, specific transport models or modules within larger frameworks are used to simulate the movement of pesticides and their metabolites through various environmental pathways.
Groundwater Transport: Models are used to predict the leaching potential of substances through the soil profile into groundwater. The higher water solubility and lower sorption tendency of this compound compared to metazachlor make it more prone to leaching. Models like PRZM (Pesticide Root Zone Model) can be used to estimate this vertical movement.
Surface Runoff and Erosion: These models simulate the transport of dissolved chemicals in runoff water and chemicals adsorbed to eroded sediment. Given that this compound is primarily transported in the dissolved phase, models that accurately simulate surface and subsurface water flow are essential.
Preferential Flow: For some soil types, macropore flow can be a significant transport pathway, allowing rapid movement of water and dissolved substances like this compound to tile drains or deeper soil layers, bypassing much of the soil matrix. copernicus.org This "short-circuiting" can lead to higher than expected concentrations in surface and groundwater. copernicus.org Studies have shown that transport along preferential flow paths is less dependent on the substance's fate characteristics compared to transport through the soil matrix. copernicus.org
The integration of these various models provides a more complete picture of the potential environmental distribution and concentration of this compound, which is fundamental for a scientifically sound risk assessment.
Mitigation and Remediation Strategies for Metazachlor Esa in Contaminated Environments
Adsorption-Based Technologies for Metazachlor (B166288) ESA Sequestration
Adsorption is a widely studied method for the removal of organic micropollutants, including herbicide metabolites like metazachlor ESA, from aqueous solutions. vut.czmdpi.com This process involves the accumulation of the contaminant onto the surface of a solid adsorbent material.
Activated carbon is a highly effective and widely used adsorbent for removing a broad range of organic contaminants from water. chemviron.eu Its large surface area and porous structure provide numerous sites for the adsorption of molecules like this compound. chemviron.euresearchgate.net
Studies have demonstrated the efficiency of activated carbon in removing chloroacetanilide herbicide metabolites. anses.fr For instance, research on metolachlor (B1676510) and its transformation products, ESA and OXA, showed that activated carbons derived from lignocellulosic residues can achieve removal efficiencies of up to 80%. researchgate.netmdpi.com The adsorption capacity is closely linked to the porous structure, particularly the microporosity, and the chemical composition of the activated carbon. researchgate.netmdpi.com Materials activated with potassium carbonate have shown particularly high adsorption capacities for these compounds. researchgate.netmdpi.com Granular activated carbon (GAC) is a common form used in water treatment, but its capacity is finite, requiring eventual replacement and disposal of the saturated carbon. arviatechnology.com
Table 1: Activated Carbon Adsorption of Chloroacetanilide Metabolites
| Adsorbent Type | Activating Agent | Target Compounds | Removal Efficiency | Key Finding |
|---|---|---|---|---|
| Lignocellulosic-derived activated carbon | Potassium Carbonate (K2CO3) | Metolachlor, Metolachlor ESA, Metolachlor OXA | Up to 80% | High microporosity and chemical activation enhance adsorption. researchgate.netmdpi.com |
| Granular Activated Carbon (GAC) | Not specified | Metazachlor | Effective | Limited capacity necessitates replacement. arviatechnology.com |
The search for more cost-effective and efficient adsorbent materials has led to the investigation of various alternatives to conventional activated carbon. These include:
Biochar : Produced from the pyrolysis of agricultural biomass, biochar has shown promise in adsorbing herbicides like metazachlor. researchgate.net One study found that biochar from banana waste exhibited a maximum adsorption capacity of 146.01 mg·g⁻¹ for metazachlor. researchgate.net
Covalent Organic Frameworks (COFs) : These materials possess high surface areas and tunable porosity, making them effective for the removal of micropollutants. mdpi.com
Iron-based Adsorbents : Materials like Bayoxide E33, a crystalline sorption medium based on iron oxides, have been tested for micropollutant removal. iwaponline.com However, in one experiment, Bayoxide E33 was not successful in removing this compound, with the compound desorbing back into the water after initial removal. vut.cziwaponline.com
Table 2: Comparison of Novel Adsorbent Materials for Herbicide Removal
| Adsorbent Material | Precursor/Base Material | Target Compound | Adsorption Capacity/Efficiency | Reference |
|---|---|---|---|---|
| Biochar | Banana Waste | Metazachlor | 146.01 mg·g⁻¹ | researchgate.net |
| Bayoxide E33 | Iron Oxides | This compound | Unsuccessful removal | vut.cziwaponline.com |
Advanced Oxidation Processes (AOPs) for this compound Removal
Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). iwaponline.com These processes have shown potential for the degradation of persistent organic pollutants like metazachlor and its metabolites.
One study investigated the degradation of metazachlor by sulfate (B86663) radical anions (SO₄•⁻) in both water and gas phases, demonstrating that this AOP is a favorable and highly advanced oxidation process for this herbicide. chemrxiv.org Another approach combines adsorption with electrochemical oxidation. The Nyex Rosalox™ system, for example, uses a specialized adsorbent to capture organics like metazachlor, which are then destroyed through electrochemical oxidation, regenerating the adsorbent in situ. arviatechnology.com This system has demonstrated a 90.5% removal rate for metazachlor from wastewater. arviatechnology.com Ozone treatment is another AOP that can break down metazachlor into less harmful substances through its strong oxidation potential. arviatechnology.com
Biological Remediation Approaches for this compound
Biological remediation utilizes living organisms, such as microorganisms and plants, to degrade or remove contaminants from the environment. mdpi.com
Phytoremediation is a bioremediation process that uses various types of plants to remove, transfer, stabilize, and/or destroy contaminants in the soil and groundwater. theses.cz While specific studies on the phytoremediation of this compound are limited, research has shown that aquatic plants can be used for the phytoremediation of atrazine (B1667683) and metolachlor contaminated water. psu.edu Plants can support microbial activity in the soil, which is crucial for the degradation of organic pollutants. researchgate.net However, metazachlor itself can have adverse effects on aquatic macrophytes at concentrations exceeding 5.0 µg/l, which could limit the effectiveness of phytoremediation for its parent compound. researchgate.netnih.gov
Bioremediation relies on microorganisms to break down contaminants. uliege.be The degradation of chloroacetanilide herbicides like metolachlor to their ESA and oxanilic acid (OA) degradates is known to be mediated by soil microorganisms. psu.edu Specific bacterial strains capable of degrading metazachlor have been isolated, indicating the potential for bioremediation to mitigate its impact. uliege.be Research has suggested that strains of Pseudomonas and Rhodococcus are involved in the biotransformation of chloroacetanilide metabolites. Enhancing the activity of these and other degrading microorganisms could be a key strategy for the remediation of this compound-contaminated sites.
Filtration and Membrane Technologies for Water Treatment
The removal of persistent and mobile pesticide transformation products like metazachlor ethanesulfonic acid (ESA) from water sources presents a significant challenge for conventional water treatment processes. nih.gov Advanced filtration and membrane technologies are increasingly being investigated and implemented to address this issue. These technologies primarily rely on physical separation mechanisms, such as size exclusion and adsorption, to effectively remove micropollutants.
Activated carbon filtration, in both powdered (PAC) and granular (GAC) forms, is a widely used method for removing organic contaminants from water. uctm.edu The high porosity and large surface area of activated carbon allow for the effective adsorption of pesticide molecules. While removal efficiencies for the parent chloroacetanilide herbicides can be high, their more polar transformation products, like ESA metabolites, are generally less efficiently removed. researchgate.net Studies on acetochlor (B104951) ESA, a structurally similar compound, showed that GAC can decrease concentrations from approximately 0.4 µg/L to below 0.1 µg/L. researchgate.netnih.gov However, the performance of the activated carbon can diminish over time as the adsorbent becomes saturated with organic matter and other competing compounds present in the water. researchgate.netnih.gov One study noted that an adsorbent material, Bayoxide E33, was unsuccessful in removing this compound, with desorption occurring shortly after initial contact. iwaponline.com
Membrane technologies, such as nanofiltration (NF) and reverse osmosis (RO), represent more advanced and often more effective barriers against pesticide metabolites. anses.franses.fr These processes use semipermeable membranes to separate contaminants from water. researchgate.net Nanofiltration operates at lower pressures than reverse osmosis and is effective at removing dissolved organic matter and larger ions, with reported pesticide removal efficiencies ranging from 30% to over 90% depending on the pesticide and membrane characteristics. researchgate.neterudit.org Reverse osmosis, with even smaller pore sizes, can remove a wider range of dissolved contaminants, including salts, ions, and low molecular weight organic molecules like pesticide metabolites. sevenseaswater.com Advanced processes like NF and RO are often cited as effective options for removing chloroacetanilide transformation products that are resistant to other treatments. nih.govresearchgate.netanses.fr The primary removal mechanism in nanofiltration is steric (size) repulsion, making it effective for retaining neutral organic substances like pesticide metabolites. uctm.edu
Table 1: Efficacy of Filtration Technologies for Chloroacetanilide ESA Metabolites
| Technology | Target Compound | Influent Concentration (µg/L) | Effluent Concentration (µg/L) | Removal Efficiency (%) | Source |
|---|---|---|---|---|---|
| Granular Activated Carbon (GAC) | Acetochlor ESA | ~0.4 | <0.1 | >75% | researchgate.netnih.gov |
| Powdered Activated Carbon (PAC) | Ionic Degradates (general) | Not Specified | Not Specified | 40-45% | researchgate.net |
| Bayoxide E33 (Adsorbent) | This compound | 0.13 | ~0.13 (due to desorption) | ~0% | iwaponline.com |
| Nanofiltration (NF) | Pesticide Metabolites (general) | Not Specified | Not Specified | Good ability to eliminate | uctm.edu |
| Reverse Osmosis (RO) | Pesticide Metabolites (general) | Not Specified | Not Specified | Considered effective | nih.govresearchgate.net |
Role of Retention Systems in Attenuating this compound Transport
Retention systems are nature-based or engineered environments designed to intercept and treat agricultural runoff, thereby reducing the transport of contaminants like this compound to surface water bodies. nih.gov These systems, including retention ponds, constructed wetlands, and vegetated filter strips, utilize a combination of physical, chemical, and biological processes to attenuate pesticide transport. pjoes.comresearchgate.net
Retention ponds are designed to detain runoff, allowing for processes like sedimentation, adsorption to sediment, and degradation to occur. A study on an agricultural retention pond observed high-concentration pulses of metazachlor and its transformation products, this compound and metazachlor-oxalic acid (OA), entering the system during transient flow conditions. nih.govresearchgate.net The mean residence time of water in the pond was a critical factor influencing attenuation. nih.gov Another study on a modified agricultural drainage pond system found an average total retention efficiency of 32% for mobile transformation products, a category that includes this compound. uni-kiel.de
Constructed wetlands (CWs) are particularly effective due to the combined action of vegetation, substrates, and microbial communities. mdpi.commdpi.com These systems remove pesticides through adsorption, plant uptake, and microbial degradation. pjoes.commdpi.com While specific data on this compound is limited, CWs have shown high removal efficiencies for a wide range of pesticides and their metabolites. researchgate.netmdpi.comnih.gov Vegetated systems generally show higher and more stable removal rates compared to non-vegetated ones. pjoes.com
Vegetated filter strips (VFS) are bands of vegetation situated between agricultural fields and water bodies to intercept runoff. They effectively reduce pesticide transport by slowing runoff velocity, which promotes the infiltration of water and the filtration and adsorption of pesticides onto soil and organic matter. researchgate.netucdavis.edu Research has shown that VFS can be highly effective in removing herbicides, with efficiencies varying based on the strip's dimensions, vegetation density, and the properties of the pesticide. ucdavis.edu For metazachlor specifically, the application of a 20-meter vegetated buffer strip is recognized as a necessary risk mitigation measure to prevent contamination of adjacent water bodies. bund.de
River bank filtration (RBF), a process where river water is filtered through riverbed and aquifer sediments before being extracted by wells, has also been evaluated for this compound removal. The effectiveness of RBF can be site-specific, with one study reporting removal rates of 78% at one location, but only 18% at another. mdpi.com This variability highlights the influence of local hydrogeological conditions on attenuation performance. mdpi.com
Table 2: Performance of Retention Systems in Attenuating this compound and Related Compounds
| Retention System | Target Compound | Key Finding | Observed Retention/Removal (%) | Source |
|---|---|---|---|---|
| Agricultural Retention Pond | This compound | High concentration pulses (up to 22.5 µg/L) observed entering the pond. | Not explicitly quantified, but attenuation is dependent on residence time. | nih.govresearchgate.net |
| Modified Drainage Pond | Mobile Transformation Products (incl. This compound) | Average retention efficiency after pond modification. | 32% | uni-kiel.de |
| Vegetated Filter Strip (VFS) | Metazachlor | Considered a key risk mitigation measure. | A 20m strip is required for risk mitigation. | bund.de |
| River Bank Filtration (Site 1) | This compound | Site-specific removal efficiency. | 78% | mdpi.com |
| River Bank Filtration (Site 2) | This compound | Site-specific removal efficiency. | 18% | mdpi.com |
| Constructed Wetland | General Pesticides | Vegetated systems are more effective than non-vegetated systems. | Peak pesticide concentrations reduced by up to 91% in vegetated cells. | pjoes.com |
Regulatory and Policy Implications of Metazachlor Esa Research
Scientific Basis for Environmental Quality Standards (EQS) for Metazachlor (B166288) ESA
Environmental Quality Standards (EQS) are concentration thresholds for specific substances in water, set to protect aquatic ecosystems and human health from adverse effects. Under frameworks like the European Union's Water Framework Directive (WFD), two main types of EQS are established for surface waters: the Annual Average Environmental Quality Standard (AA-EQS) for long-term protection, and the Maximum Acceptable Concentration (MAC-EQS) to guard against short-term exposure peaks. rivm.nl
The derivation of a specific EQS for a pesticide transformation product like metazachlor ESA presents unique challenges. Often, comprehensive ecotoxicological data for metabolites are scarce compared to their parent compounds. nih.gov As a result, regulators may group so-called "non-relevant metabolites" (nrMs)—those not considered to have biological activity similar to the parent compound—and apply a common threshold. The Scientific Committee on Health and Environmental Risks (SCHEER), for instance, has debated appropriate group quality standards for nrMs in groundwater, suggesting values that would be protective of both human health and groundwater ecosystems. europa.eu
Scientific research provides the basis for determining whether a metabolite requires a specific EQS. Key research findings that inform this process include:
Persistence and Mobility: Studies have shown that this compound is highly mobile and persistent in the environment, often more so than the parent metazachlor. nih.govanses.fr
Leaching Potential: The Groundwater Ubiquity Score (GUS) is a calculated index used to predict a pesticide's potential to contaminate groundwater. frontiersin.org Research in the Hranice Karst region in the Czech Republic identified this compound as having a high GUS index of 6.18, indicating a significant potential for leaching into groundwater resources. frontiersin.org
Occurrence Data: High detection frequencies and concentrations in monitoring programs signal the need for a formal quality standard to assess the risk associated with its presence.
While a specific, universally adopted EQS for this compound is not established, the regulatory approach for such metabolites under the EU's Drinking Water Directive and Groundwater Directive often defaults to a parametric value of 0.1 µg/L for individual pesticides and relevant metabolites. nerc.ac.uk The ongoing scientific research highlighting the compound's prevalence and persistence forms the basis for future considerations on whether a substance-specific EQS is warranted. nih.goveuropa.eu
Monitoring Programs and Surveillance Strategies for this compound in Water Resources
The detection of this compound is a key objective in numerous water quality monitoring programs across Europe, a direct consequence of its high detection frequency and persistence. nih.govlgcstandards.com Surveillance strategies have evolved to specifically target this and other mobile transformation products to gain an accurate picture of the state of water resources.
Research has demonstrated the omnipresence of this compound in various water body types.
European Scale: A study on non-relevant metabolites in groundwater across 17 European countries found that this compound was detected in 21% of all samples, making it one of the most frequently found compounds. nerc.ac.uk
River Basin Scale: The Rhine Monitoring Programme identified this compound as a relevant substance requiring monitoring along the longitudinal profile of the river. iksr.org
National and Regional Scale:
Germany: A study in the North German Lowland found this compound in 89-100% of drainage and stream water samples and 51-100% of groundwater samples. nih.gov The research highlighted its presence in shallow groundwater at concentrations up to 20 µg/L and in drinking water up to 0.7 µg/L. nih.gov
France: A nationwide study on pesticide transformation products found this compound to be among a group of metabolites frequently exceeding the quality standard of 0.1 µg/L in 3-5% of samples. anses.fr It is considered a compound of high interest due to its mobility and persistence. anses.frnih.gov
Luxembourg: Monitoring programs have identified this compound as one of the top three pollutants in groundwater bodies, leading to failure in achieving good chemical status under the WFD. ipex.eu
Czech Republic: In areas with intensive agriculture, this compound and its counterpart metazachlor OA are among the most commonly found pesticide metabolites in drinking water sources. rsc.org A 2021 report noted that groundwater bodies were polluted with this compound, among other substances. europa.eu
These findings have influenced surveillance strategies, emphasizing that monitoring for the parent compound alone is insufficient. Effective strategies now incorporate transformation products and utilize methods like event-driven sampling, which captures runoff after rainfall events, to detect the peak concentrations that routine monthly or weekly sampling might miss. peerj.com The use of high-purity this compound as a reference standard is essential for the accuracy and reliability of these analytical monitoring efforts. hpc-standards.com
Research Contributions to Environmental Legislation and Management
Research on this compound has directly contributed to the evolution of environmental legislation and the implementation of specific water resource management strategies. The scientific evidence of its widespread contamination and persistence has served as a catalyst for policy action aimed at mitigating pollution from its parent compound, metazachlor.
A prominent example of research influencing policy occurred in Luxembourg. In response to monitoring data that consistently showed extensive contamination of water resources by this compound and metolachlor (B1676510) ESA, the Luxembourg government took decisive action in 2015. europa.eu It banned the use of the parent active substance metazachlor in designated drinking water protection areas and limited its application rate in the rest of the country. europa.eu This demonstrates a direct link between scientific monitoring results and the implementation of protective legislative measures.
Furthermore, research findings have highlighted critical gaps in previous regulatory frameworks, leading to changes in management approaches:
Inclusion in Monitoring Lists: The consistent detection of this compound in studies where it was not previously a mandatory analyte has underscored the necessity of including major transformation products in routine water quality monitoring programs to enable accurate risk assessments. nih.govresearchgate.net This has led to the modification of lists of pollutants that must be monitored to assess the ecological and chemical status of water bodies. europa.eu
Informing Protection Strategies: Studies focusing on vulnerable environments, such as karst landscapes, have shown their susceptibility to contamination by mobile pollutants like this compound. frontiersin.org This research provides a critical evidence base for developing targeted land-use interventions and sustainable management practices designed to protect sensitive groundwater resources. mdpi.com The modeling of pollutant pathways in these areas helps to delineate protection zones and recommend specific agricultural practices to minimize leaching. mdpi.com
Re-evaluation of Pesticide Risk: The body of research showing that transformation products like this compound can be more mobile, persistent, and are found more frequently or at higher concentrations than the parent herbicide challenges the traditional approach to environmental risk assessment, which has historically focused primarily on the active substance. nih.govnih.gov This has contributed to a broader regulatory discussion about the assessment of metabolites in the pesticide authorization process.
Compound Names Mentioned
Q & A
Q. What analytical methodologies are recommended for detecting metazachlor ESA in environmental and agricultural samples?
Liquid chromatography–tandem mass spectrometry (LC–MS/MS) is the gold standard for quantifying this compound due to its sensitivity and specificity. Sample preparation involves extraction with acetonitrile, pH adjustment, and purification using hydrophilic–lipophilic balance (HLB) cartridges. Matrix-matched calibration curves (0.002–0.2 μg/mL) ensure accuracy, with validation parameters including recovery rates (79–113%) and relative standard deviations (RSD <17%) . For environmental water samples, passive sampling techniques coupled with LC–MS/MS are effective for capturing seasonal dynamics and historical leaching .
Q. How does this compound persist in aquatic systems despite the parent compound’s short half-life?
this compound is a polar metabolite with low soil adsorption (KOC values <80 mL/g), enabling high mobility through soil profiles into groundwater. Its stability in water and resistance to microbial degradation contribute to long-term persistence, even years after initial application. Studies using passive samplers in reservoirs confirm ESA detection in water bodies despite no recent metazachlor use .
Q. What experimental protocols are used to assess this compound’s environmental fate?
Field studies integrate soil column experiments, hydrological modeling, and passive sampling. Key parameters include soil type (e.g., sand vs. loamy sand), organic matter content, and rainfall patterns. Statistical tools like ANOVA and Tukey’s test are employed to evaluate formulation effects (e.g., commercial vs. immobilized) on mobility . Lab-scale biodegradation assays under varying pH and temperature conditions further elucidate degradation pathways .
Advanced Research Questions
Q. How can researchers resolve discrepancies in recovery rates during LC–MS/MS validation for this compound?
Inter-laboratory validation is critical to address variability. Discrepancies often arise from matrix effects (e.g., crop type) or pH inconsistencies during extraction. Standardizing protocols across labs, using isotopically labeled internal standards, and conducting recovery tests at multiple fortification levels (LOQ, 10×LOQ, 50×LOQ) improve reproducibility. CODEX and EFSA guidelines provide criteria for acceptable recovery ranges (70–120%) and RSD thresholds .
Q. What factors explain the detection of this compound in water systems lacking recent metazachlor application?
Retrospective leaching from historical applications and horizontal transport via soil profiles are primary factors. ESA’s persistence is exacerbated in soils with low organic matter and high hydraulic conductivity. Studies in the Písečenský stream basin detected ESA in 2021 despite no oilseed crops (metazachlor’s primary target) being cultivated that year, implicating legacy contamination .
Q. How do soil properties and formulation types influence this compound mobility in agroecosystems?
Immobilized formulations (e.g., alginate capsules) reduce ESA leaching by 30–50% compared to commercial formulations (e.g., Metazachlor 500 SC). Soil type significantly impacts mobility: ESA migrates faster in sandy soils (low organic carbon) than in loamy sands. Two-way ANOVA and Tukey’s tests (p <0.05) validate these differences, highlighting the need for site-specific risk assessments .
Q. What methodologies address conflicting data on this compound’s ecotoxicological risks?
Integrative approaches combine field monitoring, probabilistic modeling, and species sensitivity distributions (SSDs). For instance, EFSA’s risk assessments cross-reference metabolite concentrations in water (e.g., Rhine River Basin) with chronic toxicity thresholds for aquatic organisms. Discrepancies arise from variable detection limits and regional application histories; harmonizing monitoring protocols across jurisdictions mitigates these issues .
Q. How can long-term studies improve predictions of substitute herbicides’ environmental impacts compared to this compound?
Post-ban monitoring of substitute compounds (e.g., flufenacet) in Luxembourg revealed comparable groundwater contamination risks via transformation products. Fate modeling calibrated with soil residue data and statistical pesticide-use trends identifies compounds with similar leaching potential. Multi-year studies are critical to capture delayed metabolite emergence .
Methodological Considerations
- Data Contradiction Analysis : Use meta-analyses to reconcile regional variations in ESA detection, accounting for differences in crop rotation, soil hydrology, and analytical sensitivity .
- Regulatory Compliance : Align method validation with CODEX CAC/GL 40-1993 and EFSA guidelines, ensuring MRL proposals are backed by robust residue trials and inter-lab consistency .
- Statistical Tools : Apply ANOVA for soil-mobility experiments and non-parametric tests (e.g., Mann-Whitney U) for non-normal ecotoxicity datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
